molecular formula C14H15NO6 B2918187 2-ethyl-5,6,7-trimethoxyisoquinoline-1,3,4(2H)-trione CAS No. 161426-71-7

2-ethyl-5,6,7-trimethoxyisoquinoline-1,3,4(2H)-trione

Cat. No.: B2918187
CAS No.: 161426-71-7
M. Wt: 293.275
InChI Key: QWJFSLGRPZEFLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-5,6,7-trimethoxyisoquinoline-1,3,4(2H)-trione is a synthetic organic compound belonging to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-5,6,7-trimethoxyisoquinoline-1,3,4(2H)-trione typically involves multi-step organic reactions. A common approach might include:

    Starting Material: The synthesis often begins with a suitable isoquinoline precursor.

    Alkylation: Introduction of the ethyl group at the 2-position through an alkylation reaction.

    Methoxylation: Methoxylation at the 5, 6, and 7 positions using methanol and a catalyst.

    Oxidation: Formation of the trione structure through oxidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions might convert the trione to diols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the methoxy groups or the isoquinoline core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various halides or nucleophiles under acidic or basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used but could include various substituted isoquinolines, quinones, or reduced derivatives.

Scientific Research Applications

2-ethyl-5,6,7-trimethoxyisoquinoline-1,3,4(2H)-trione may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, isoquinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved might include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethylisoquinoline
  • 5,6,7-trimethoxyisoquinoline
  • Isoquinoline-1,3,4(2H)-trione

Uniqueness

2-ethyl-5,6,7-trimethoxyisoquinoline-1,3,4(2H)-trione is unique due to the combination of its ethyl and methoxy substituents, which can influence its chemical reactivity and biological activity compared to other isoquinoline derivatives.

Properties

IUPAC Name

2-ethyl-5,6,7-trimethoxyisoquinoline-1,3,4-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO6/c1-5-15-13(17)7-6-8(19-2)11(20-3)12(21-4)9(7)10(16)14(15)18/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJFSLGRPZEFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC(=C(C(=C2C(=O)C1=O)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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